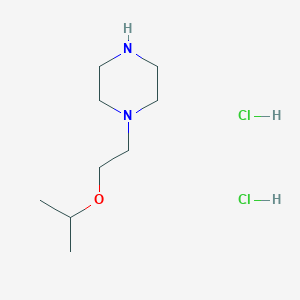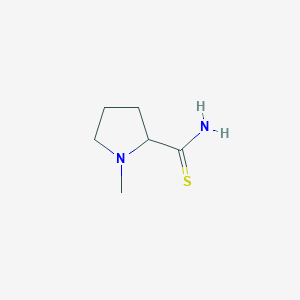![molecular formula C9H8N2O2S B13660145 Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free conditions to enhance efficiency and reduce environmental impact. For example, the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters can be performed under solvent-free conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thieno[2,3-d]pyrimidine-2,4-diones.
Reduction: Reduction reactions can convert the compound into thieno[2,3-d]pyrimidine-2,4-diamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various nucleophiles. Reaction conditions often involve heating and the use of catalysts such as calcium chloride .
Major Products Formed
Major products formed from these reactions include thieno[2,3-d]pyrimidine-2,4-diones, thieno[2,3-d]pyrimidine-2,4-diamines, and various substituted thienopyrimidines .
Scientific Research Applications
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl thieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, such as topoisomerases and histone deacetylases, to exert its effects .
Comparison with Similar Compounds
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the fused rings.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring fused to the thieno ring instead of a pyrimidine ring.
Thieno[2,3-d]pyrimidine-2,4-diones: These are oxidation products of this compound and have different biological activities.
This compound stands out due to its specific ester group and the resulting biological properties, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
ethyl thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-4-10-5-11-8(6)14-7/h3-5H,2H2,1H3 |
InChI Key |
SAHQRQLWFUVHML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)





![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)




![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)
